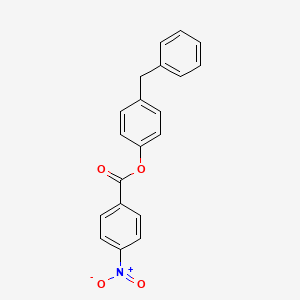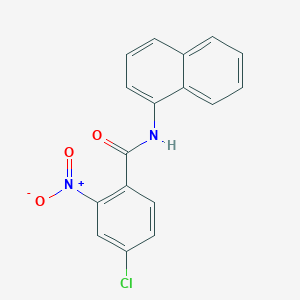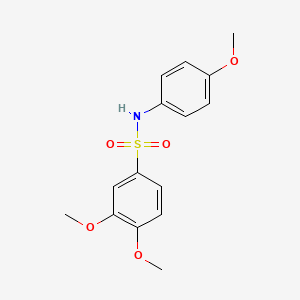![molecular formula C15H12FN3O2S B5811319 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 is a potent inhibitor of IKK-2, a key mediator of the NF-κB signaling pathway, which plays a critical role in various cellular processes, including inflammation, immunity, and cell survival.
Mecanismo De Acción
2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide inhibits the activity of IKK-2, a key mediator of the NF-κB signaling pathway. IKK-2 phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus and activates the transcription of target genes. 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide binds to the ATP-binding site of IKK-2, preventing its phosphorylation and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the suppression of cancer cell growth and survival, the reduction of inflammation, and the modulation of immune responses. 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide in lab experiments include its high potency and specificity for IKK-2, its ability to inhibit NF-κB activation, and its suitability for various research applications. However, 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide in scientific research. One area of interest is the development of new derivatives of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide with improved potency and selectivity for IKK-2. Another area of interest is the investigation of the role of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the combination of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide with other therapeutic agents, such as chemotherapy and radiation therapy, may provide new treatment options for cancer patients.
Métodos De Síntesis
The synthesis of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide involves several steps, starting from the reaction between 3-fluorobenzoic acid and thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of triethylamine to form the desired product, 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide. The synthesis of 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide has been widely used in scientific research as a tool to study the NF-κB signaling pathway. The inhibition of IKK-2 by 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide leads to the suppression of NF-κB activation, which has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. 2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate immune responses.
Propiedades
IUPAC Name |
2-[(3-fluorobenzoyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-10-5-3-4-9(8-10)14(21)19-15(22)18-12-7-2-1-6-11(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSOHQXBDRCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-carbamoylphenyl)carbamothioyl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)

![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)



![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)